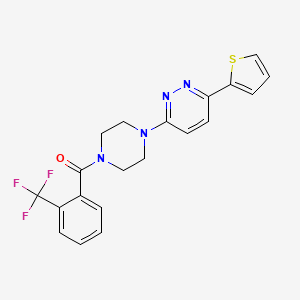
(4-(6-(Thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-(Thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H17F3N4OS and its molecular weight is 418.44. The purity is usually 95%.
BenchChem offers high-quality (4-(6-(Thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6-(Thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Syntheses of Pyridazine and Thieno[2,3-c]pyridazine Derivatives
Research has delved into synthesizing novel pyridazine and thieno[2,3-c]pyridazine derivatives, showcasing the versatility of these compounds. For instance, Gaby et al. (2003) developed novel methods for synthesizing various derivatives, including aminothieno[2,3-c]pyridazine and phthalazine derivatives. These compounds were synthesized through reactions involving aromatic aldehydes, phosphorus oxychloride, thiourea, and electrophilic reagents, highlighting the chemical diversity and synthetic flexibility of pyridazine-based structures Gaby et al., 2003.
Herbicidal Applications
The pyridazinone scaffold has found applications in agriculture, particularly as herbicides. Hilton et al. (1969) investigated the modes of action of substituted pyridazinone compounds, including their role in inhibiting the Hill reaction and photosynthesis in barley, which accounted for their phytotoxicity. This research highlights the potential of pyridazinone derivatives in developing new herbicides with specific mechanisms of action Hilton et al., 1969.
Analgesic and Anti-inflammatory Properties
The pyridazinone framework has been explored for its analgesic and anti-inflammatory properties. Gökçe et al. (2005) synthesized a series of pyridazinone derivatives and evaluated their analgesic and anti-inflammatory activities. Among these compounds, certain derivatives showed promising analgesic activity and comparable anti-inflammatory activity to standard drugs, without exhibiting gastric ulcerogenic effects. This underscores the therapeutic potential of pyridazinone derivatives in pain and inflammation management Gökçe et al., 2005.
Anticancer Activity
Inceler et al. (2013) synthesized thiophene-containing 1,3-diarylpyrazole derivatives, including those with a pyrazol-4-yl-methanone structure, and evaluated their anticancer activity against various human cancer cell lines. Some compounds exhibited significant growth inhibitory effects, suggesting that modifications in the pyrazolone structure could lead to potent anticancer agents Inceler et al., 2013.
Tubulin Polymerization Inhibition
Prinz et al. (2017) reported on phenoxazine and phenothiazine derivatives, including those with a (4-phenylpiperazin-1-yl)methanone moiety, as potent inhibitors of tubulin polymerization. These compounds demonstrated excellent antiproliferative properties against a broad range of cancer cell lines, highlighting the potential of such derivatives in cancer therapy Prinz et al., 2017.
特性
IUPAC Name |
[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4OS/c21-20(22,23)15-5-2-1-4-14(15)19(28)27-11-9-26(10-12-27)18-8-7-16(24-25-18)17-6-3-13-29-17/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHYYQNIGCXYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CS3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(Thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2703148.png)
![3,4,5-trimethoxy-N-{2-[4-(3,4,5-trimethoxybenzoyl)piperazino]ethyl}benzenecarboxamide](/img/structure/B2703149.png)
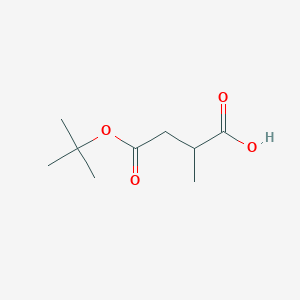
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2703151.png)
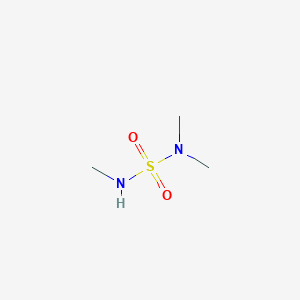
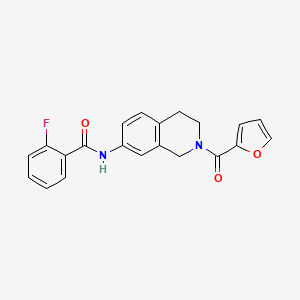
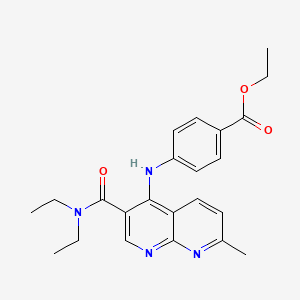
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide](/img/structure/B2703159.png)
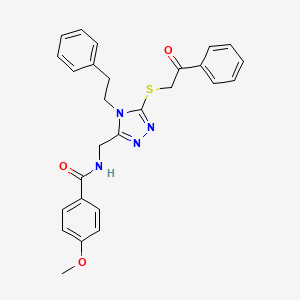
![6-Benzyl-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2703161.png)
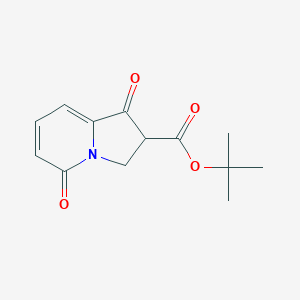
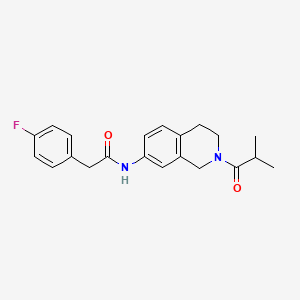
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide](/img/structure/B2703168.png)
![6-bromo-9H-pyrido[2,3-b]indole](/img/structure/B2703169.png)